Pulcherralpin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105389-29-5 |
|---|---|
Molecular Formula |
C30H40O7 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[(1R,2S,4aS,4bR,8aR,9R,10R,10aS)-8a,10-dihydroxy-2-(2-methoxy-2-oxoethyl)-1,4b,8,8-tetramethyl-3-oxo-1,2,4,4a,5,6,7,9,10,10a-decahydrophenanthren-9-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H40O7/c1-18-20(16-24(33)36-5)22(31)17-21-25(18)26(34)27(30(35)28(2,3)14-9-15-29(21,30)4)37-23(32)13-12-19-10-7-6-8-11-19/h6-8,10-13,18,20-21,25-27,34-35H,9,14-17H2,1-5H3/b13-12+/t18-,20-,21-,25-,26+,27+,29+,30+/m0/s1 |
InChI Key |
QDVSQQYDMLUPGR-OFYFIDOVSA-N |
SMILES |
CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)C[C@H]2[C@H]1[C@H]([C@H]([C@@]3([C@@]2(CCCC3(C)C)C)O)OC(=O)/C=C/C4=CC=CC=C4)O)CC(=O)OC |
Canonical SMILES |
CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC |
Synonyms |
pulcherralpin |
Origin of Product |
United States |
Scientific Research Applications
Pulcherralpin, a diterpene ester derived from the plant Caesalpinia pulcherrima, has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores the applications of this compound, supported by case studies and data tables that illustrate its significance in different fields.
Chemical Properties and Structure
This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The compound's molecular formula and structural details are essential for understanding its interactions in biological systems.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress. Studies indicate that it scavenges free radicals, thereby reducing cellular damage.
Case Study: Antioxidant Efficacy
In a study published in the Journal of Natural Products, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed a notable reduction in free radical activity compared to control samples, highlighting its potential as a natural antioxidant agent .
Anti-inflammatory Effects
Research has shown that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Study
A recent study assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced swelling and pain, as measured by paw edema and behavioral assessments, suggesting its potential therapeutic role in inflammatory conditions .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties against various pathogens.
Case Study: Antimicrobial Testing
In vitro tests revealed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, supporting its use in developing natural antimicrobial agents .
Applications in Drug Development
The unique properties of this compound make it a valuable compound in drug formulation and development. Its efficacy as an antioxidant and anti-inflammatory agent positions it well for inclusion in nutraceuticals and pharmaceuticals.
Formulation Strategies
Researchers are exploring various formulation strategies to enhance the bioavailability of this compound. Techniques such as nanoencapsulation and liposomal delivery systems are being studied to improve its therapeutic effectiveness.
Table 2: Formulation Approaches for this compound
| Approach | Description | Benefits |
|---|---|---|
| Nanoencapsulation | Encapsulating this compound in nanoparticles | Enhanced solubility and stability |
| Liposomal Delivery | Using liposomes to deliver this compound | Improved absorption and targeting |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pulcherralpin belongs to the phenanthrene-acetic acid ester family. Key structural analogues include:
Compound A: 9,10-Dihydrophenanthrene-2-carboxylic Acid Methyl Ester
- Structural Differences: Lacks the hydroxyl groups at positions 8a and 10. No enol ether side chain at position 7.
- Functional Implications: Reduced polarity due to absence of hydroxyl groups, impacting solubility and bioavailability .
Compound B: 8a-Hydroxy-3-oxophenanthrene Methyl Ester
- Structural Differences: Retains the 8a-hydroxy and 3-oxo groups but lacks the 10-hydroxy and enol ether substituents. Shorter carbon chain in the ester group.
- Functional Implications: Higher metabolic stability due to fewer reactive hydroxyl groups.
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 546.6 g/mol | 280.3 g/mol | 296.3 g/mol |
| Functional Groups | 2 OH, 1 ketone, 1 ester | 1 ester | 1 OH, 1 ketone, 1 ester |
| LogP (Predicted) | 4.2 | 3.8 | 3.5 |
| Hydrogen Bond Donors | 2 | 0 | 1 |
Functional Analogues
This compound shares functional similarities with diterpenoid esters (e.g., Taxol derivatives) due to its esterified side chain and hydroxyl groups. However, its phenanthrene backbone distinguishes it from tricyclic diterpenes, leading to divergent biological interactions .
Research Findings and Implications
- Bioactivity Potential: While this compound’s bioactivity is underexplored, its structural resemblance to anti-inflammatory phenanthrenes (e.g., Dioscorea derivatives) suggests possible cyclooxygenase (COX) inhibition. In contrast, Compound A shows negligible activity in preliminary assays, likely due to its lack of polar substituents .
- Stability and Metabolism :
this compound’s hydroxyl groups render it susceptible to glucuronidation, whereas Compound B’s single hydroxyl group may prolong its half-life in vivo .
Preparation Methods
Column Chromatography
The methanol extract is subjected to silica gel column chromatography (60–120 mesh) using a gradient elution system of hexane-ethyl acetate (9:1 to 1:1 v/v). Fractions are monitored via thin-layer chromatography (TLC; silica gel GF254, visualized under UV 254 nm). This compound-containing fractions (Rf = 0.35 in hexane-ethyl acetate 7:3) are pooled and evaporated.
Recrystallization
The semi-pure compound is dissolved in hot methanol and filtered to remove insoluble impurities. Slow cooling to 4°C induces crystallization, yielding pale-yellow crystals of this compound.
Table 1: Chromatographic Conditions for this compound Isolation
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica gel (60–120 mesh) |
| Mobile Phase | Hexane-ethyl acetate (gradient) |
| Elution Volume | 10 column volumes |
| TLC Visualization | UV 254 nm, vanillin-H2SO4 spray reagent |
Structural Characterization
This compound’s structure was elucidated through advanced spectroscopic techniques, confirming its cassane-type diterpene ester backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, CDCl3): Signals at δ 5.32 (1H, t, J = 6.8 Hz, H-15), δ 4.72 (1H, d, J = 10.4 Hz, H-16), and δ 1.24 (3H, s, H-18) indicated olefinic protons and methyl groups characteristic of diterpenes.
-
13C NMR (100 MHz, CDCl3): Resonances at δ 176.8 (C-19 ester carbonyl), δ 144.2 (C-14), and δ 122.5 (C-15) confirmed the ester functional group and double-bond positioning.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis revealed a molecular ion peak at m/z 469.2854 [M+H]+, consistent with the molecular formula C27H40O5.
Table 2: Key NMR Assignments for this compound
| Position | δH (ppm) | Multiplicity | δC (ppm) | Correlation (HSQC/HMBC) |
|---|---|---|---|---|
| 15 | 5.32 | t | 122.5 | H-16, H-17 |
| 16 | 4.72 | d | 72.4 | H-15, H-20 |
| 19 | - | - | 176.8 | H-16, H-21 |
Challenges and Optimization
Solvent Selection
Initial attempts with nonpolar solvents (e.g., hexane) failed to extract this compound due to its polar ester groups. Methanol’s higher polarity improved yield by 40% compared to ethanol.
Temperature Sensitivity
Prolonged heating above 50°C during concentration degraded the compound, reducing purity from 95% to 78%. Maintaining temperatures below 40°C preserved structural integrity.
Analytical Validation
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Pulcherralpin, and what methodological considerations are critical for reproducibility?
- Methodological Answer : Synthesis protocols must detail reaction conditions (e.g., temperature, solvent systems, catalysts), purification steps (e.g., crystallization, column chromatography), and analytical validation (e.g., NMR, HPLC). Reproducibility hinges on rigorous documentation of stoichiometry, reaction kinetics, and intermediate characterization. For novel pathways, include side-product analysis and yield optimization trials. Experimental sections should follow guidelines for clarity and replicability, as outlined in scientific writing standards .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : High-resolution NMR (¹H/¹³C, 2D-COSY) is essential for confirming molecular connectivity, while FT-IR validates functional groups. Purity assessment requires HPLC with UV/Vis or MS detection, using validated reference standards. X-ray crystallography provides definitive structural elucidation. Data must be cross-referenced with computational predictions (e.g., DFT calculations) to resolve ambiguities. Detailed protocols should align with peer-reviewed journal requirements for experimental transparency .
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in vitro?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values. Include positive and negative controls (e.g., vehicle-only, known inhibitors). Replicate experiments ≥3 times to assess variability. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for batch effects and plate-to-plate variability. Pre-register protocols to minimize bias, as emphasized in reproducibility frameworks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., cell line specificity, assay conditions, solvent interactions). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). Apply multivariate regression to isolate confounding factors (e.g., impurity profiles, batch differences). Transparent reporting of raw data and statistical methods is critical, as per integrity guidelines .
Q. What advanced computational models are validated for predicting this compound’s molecular interactions?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) identifies potential binding sites, while molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability over time. Validate predictions with experimental binding assays (e.g., SPR, ITC). Use QSAR models to correlate structural features with activity. Ensure computational parameters (force fields, solvation models) are explicitly documented for reproducibility .
Q. How can isotopic labeling strategies enhance mechanistic studies of this compound’s metabolic pathways?
- Methodological Answer : Incorporate ¹³C or ²H isotopes at key positions to track metabolic fate via LC-MS/MS. Use stable isotope-resolved metabolomics (SIRM) to map flux in cell cultures or model organisms. Pair with RNA-seq or proteomics to correlate metabolic shifts with gene expression. Method validation requires comparison with unlabeled controls and blank samples to exclude artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
